5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
CAS No.: 1537304-89-4
Cat. No.: VC3406977
Molecular Formula: C10H11BrN4O2
Molecular Weight: 299.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1537304-89-4 |
|---|---|
| Molecular Formula | C10H11BrN4O2 |
| Molecular Weight | 299.12 g/mol |
| IUPAC Name | 5-bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one |
| Standard InChI | InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 |
| Standard InChI Key | BJXKHWNYZUUFFI-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C |
| Canonical SMILES | CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C |
Introduction
Chemical Identity and Structural Properties
5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one represents a complex heterocyclic compound containing multiple functional groups that contribute to its chemical behavior and potential biological activity. The compound integrates two biologically relevant heterocyclic systems: a pyrimidine ring and an oxadiazole ring, connected through a flexible methylene linker. This structural arrangement creates a molecule with multiple reactive sites and potential for various intermolecular interactions.
The pyrimidine portion features a bromine substituent at position 5, which likely enhances lipophilicity and potentially increases membrane permeability in biological systems. Additionally, the bromine atom serves as a potential site for further synthetic modifications through various halogen exchange reactions. The methyl group at position 2 of the pyrimidine ring contributes to the electron density distribution across the aromatic system, while the carbonyl group at position 4 creates a pyrimidin-4-one structure, capable of participating in hydrogen bonding interactions.
The 1,2,4-oxadiazole moiety connected to the pyrimidine via a methylene bridge represents another pharmacologically interesting structural element. Oxadiazoles are known for their metabolic stability and ability to participate in various non-covalent interactions with biological targets. The ethyl substituent on the oxadiazole ring further modifies the electron distribution and lipophilicity of this portion of the molecule.
Pyrimidine-Related Activities
The pyrimidine portion of the molecule also contributes to potential biological activities:
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Pyrimidine derivatives are known to exhibit antimicrobial properties against various pathogens.
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The presence of a bromine substituent at position 5 potentially enhances lipophilicity and membrane permeability.
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The pyrimidin-4-one structure can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.
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Structurally similar pyrimidine compounds have shown enzyme inhibitory activities in various biological systems.
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Bromine at position 5 | Enhanced lipophilicity, potential for halogen bonding, site for further modification |
| 1,2,4-Oxadiazole ring | Metabolic stability, hydrogen bond acceptors, favorable pharmacokinetic properties |
| Methylene bridge | Conformational flexibility for optimal target binding |
| Pyrimidin-4-one structure | Hydrogen bond donor/acceptor capabilities, potential for specific enzyme interactions |
| Ethyl substituent | Modulation of lipophilicity, potential for hydrophobic interactions |
Research Status and Future Perspectives
Current research specifically on 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one appears limited in the public domain. The compound is primarily available as a research chemical from suppliers including AK Scientific and Sigma-Aldrich, suggesting its current use is predominantly in exploratory research rather than established applications .
Current Applications
The current applications of this compound appear to be primarily in the realm of:
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Basic research on heterocyclic chemistry
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Exploration as a potential synthetic intermediate
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Preliminary investigations of biological activities
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Structure-activity relationship studies in medicinal chemistry programs
Future Research Directions
Several promising research directions could enhance understanding and application of this compound:
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Comprehensive physicochemical characterization including detailed crystallographic analysis
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Investigation of chemical reactivity, particularly focusing on the brominated position for potential derivatization
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Systematic biological screening against diverse targets including microorganisms, cancer cell lines, and inflammatory mediators
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Development of more efficient and scalable synthetic routes
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Computational studies to predict potential binding modes with biological targets
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Structure optimization to enhance specific desired activities
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Exploration of potential applications as a synthetic building block for more complex molecules
The unique structural features of 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one make it a potentially valuable starting point for the development of new chemical entities with targeted biological activities.
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